N-methyl-D-aspartate (NMDA) receptors (NMDARs) are members of the ionotropic glutamate receptor family, with key roles in brain development and neurological function. NMDARs are heterotetramers that typically involve a dimer of dimers of both GluN1 and GluN2A-D subunits, with each subunit itself composed of an N-terminal domain (NTD), a ligand-binding domain (LBD), a transmembrane domain, and a C-terminal cytoplasmic domain. Binding at the LBD of the agonists glycine (or D-serine) to the GluN1 subunits and of glutamate to the GluN2 subunits is a regulatory mechanism for channel activation. In addition, allosteric modulators are known to bind at the NTDs and form another layer of regulation. One such allosteric regulator is ifenprodil, which was first shown to bind the NMDARs in the 1990s, and specifically to those NMDARs containing the GluN2B subunit. Further studies elucidated that ifenprodil binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist. Although ifenprodil has received considerable interest in its potential neuromodulatory activities in psychiatric conditions, including dependency and depression, it has also been shown to have an immunomodulatory effect. In an unbiased screen for compounds capable of reducing cell death induced by infection with the influenza strain H5N1, ifenprodil was found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells. Ifenprodil is being investigated for its potential utility in treating COVID-19 in an ongoing phase 2b/3 clinical trial (NCT04382924).
Ifenprodil is an orally bioavailable, N-methyl-D-aspartate (NMDA) receptor antagonist, with potential central nervous system (CNS) stimulating, neuroprotective, anti-inflammatory and anti-fibrotic activities. Upon administration, ifenprodil targets, binds to and inhibits glutamanergic NMDA receptors (NMDARs), specifically the glycine-binding NMDA receptor subunit 1 (GluN1) and 2 (glutamate-binding NMDA receptor subunit 2; NMDA-type subunit 2B; GluN2B), thereby preventing NMDAR signaling. This inhibits neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Additionally, ifenprodil inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interacts with alpha1 adrenergic, serotonin, and activates sigma receptors. Ifenprodil exerts its anti-inflammatory effect through its effect on NMDA and possibly sigma-1 receptors. Although the exact mechanism has not fully been elucidated, this agent reduces the infiltration of neutrophils and T-cells into the lungs and prevents the release of pro-inflammatory cytokines. This may result in the reduction of the lung inflammatory response, inhibit fibrosis in the lungs and may reduce the severity of cough. NMDA receptors are multimeric ionotropic glutamate receptors composed of four subunits and are expressed on various cells and organs, such as in the brain, lungs, and on T-cells and neutrophils.
ifenprodil tartrate
CAS No.: 23210-58-4
Cat. No.: VC20753959
Molecular Formula: C46H60N2O10
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23210-58-4 |
---|---|
Molecular Formula | C46H60N2O10 |
Molecular Weight | 801.0 g/mol |
IUPAC Name | 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |
Standard InChI | InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Standard InChI Key | DMPRDSPPYMZQBT-UHFFFAOYSA-N |
Isomeric SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Properties and Structure
Ifenprodil tartrate is chemically identified as bis(4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol) (2R,3R)-2,3-dihydroxybutanedioic acid with the molecular formula C46H60N2O10 . The compound has a molecular weight of 800.99 (average) and is assigned the CAS number 23210-58-4 . Its structure features a tartaric acid salt form of the parent compound ifenprodil.
Several synonyms exist for this compound, including α-(4-hydroxyethyl)-β-methyl-4-(phenylmethyl)-1-piperidineethanol tartrate, 4-benzyl-α-(p-hydroxyphenyl)-β-methyl-1-piperidineethanol tartrate, and 2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol tartrate . The compound exhibits a melting point of 178-180°C .
Key physicochemical properties of ifenprodil tartrate include:
Property | Value | Source |
---|---|---|
Water Solubility | 0.105 mg/mL | ALOGPS |
logP | 3.98 | ALOGPS |
pKa (Strongest Acidic) | 9.67 | Chemaxon |
pKa (Strongest Basic) | 9.03 | Chemaxon |
Hydrogen Acceptor Count | 3 | Chemaxon |
Hydrogen Donor Count | 2 | Chemaxon |
Polar Surface Area | 43.7 Ų | Chemaxon |
Rotatable Bond Count | 13 | Chemaxon |
Number of Rings | 6 | Chemaxon |
These properties contribute significantly to the compound's pharmacokinetic behavior and bioavailability in clinical applications .
Pharmacological Mechanism of Action
Ifenprodil tartrate exhibits a multifaceted pharmacological profile, with its primary mechanism involving selective antagonism of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B (NR2B) subunit . NMDA receptors are heterotetrameric structures typically composed of GluN1 and GluN2A-D subunits, each containing an N-terminal domain (NTD), a ligand-binding domain (LBD), a transmembrane domain, and a C-terminal cytoplasmic domain .
Unlike conventional NMDA receptor function which requires binding of glycine or D-serine to GluN1 subunits and glutamate to GluN2 subunits, ifenprodil acts as an allosteric modulator binding at the interface between adjacent GluN1 and GluN2B NTDs. At this binding site, ifenprodil functions as a non-competitive antagonist, providing selective inhibition of GluN2B-containing NMDA receptors .
Beyond NMDA receptor antagonism, ifenprodil inhibits G protein-activated inwardly rectifying potassium (GIRK) channels, which are implicated in the mechanisms of numerous addictive substances . Additionally, the compound interacts with alpha1 adrenergic, serotonin, and sigma receptors, contributing to its vasodilatory effects and broader therapeutic potential .
Target profiling reveals varying potencies across different receptor types:
Target | Potency | Source |
---|---|---|
CHEMBL1907603 | 190.0 nM [IC50] | NCBI PubMed |
CHEMBL1904 | 47.0 nM [IC50] | NCBI PubMed |
CHEMBL3465 | 28.27 nM [IC50] | NCBI PubMed |
CHEMBL2094251 | 100.0 nM [IC50] | Genome.jp |
CHEMBL3038489 | 7.01 μM [IC50] | NCBI PubMed |
CHEMBL3038488 | 2.83 μM [IC50] | NCBI PubMed |
This complex pharmacological profile underlies ifenprodil's diverse therapeutic applications across neurological, psychiatric, and potentially immunological domains .
Pharmacokinetics and Dosage
Pharmacokinetic studies of ifenprodil tartrate have yielded important insights into its absorption, distribution, metabolism, and elimination characteristics. Area under the curve (AUC) data from various dosing regimens demonstrates dose-dependent plasma exposure:
Value | Dose | Analyte | Population |
---|---|---|---|
21.7 ng × h/mL | 5 mg single, intravenous | IFENPRODIL plasma | Healthy adults, fasted |
41.3 ng × h/mL | 10 mg single, intravenous | IFENPRODIL plasma | Healthy adults, fasted |
63.1 ng × h/mL | 15 mg single, oral | IFENPRODIL plasma | Healthy adults, fasted |
47 ng × h/mL | 10 mg 1 time/day steady-state, intravenous | IFENPRODIL plasma | Healthy adults, fasted |
These data demonstrate the compound's linear pharmacokinetics across different routes of administration and dosage levels .
Dosage recommendations vary by indication. For peripheral vascular disease, adult oral dosing typically ranges from 40-60 mg daily (as tartrate), while injectable formulations may be administered at up to 15 mg daily via deep intramuscular or slow intravenous injection, or intravenous infusion . In clinical trials for methamphetamine use disorder, patients received Cerocral fine granules 4% (containing 20 mg ifenprodil tartrate per 0.5 g) three times daily . For PTSD treatment in adolescents, researchers utilized a dose of 40 mg/day .
Clinical Applications and Trials
Post-Traumatic Stress Disorder (PTSD)
Evidence suggesting glutamatergic dysregulation in PTSD has prompted investigation of ifenprodil tartrate as a potential therapeutic agent. A randomized, double-blind, placebo-controlled trial examined its efficacy in adolescent PTSD patients, enrolling ten subjects (ages 13-18) who received either placebo (n=4) or ifenprodil tartrate at 40 mg/day (n=6) for 4 weeks .
Assessment tools included the Impact of Event Scale-Revised (Japanese version, IES-R-J) as the primary outcome measure, along with supplementary metrics including the Trauma Symptom Checklist for Children (Japanese version, TSCC-J), Children's Depression Rating Scale-Revised (CDRS-R), Depression Self-Rating Scale for Children (Japanese version, DSRS-C-J), and Clinical Global Impression-Improvement scale (CGI-I) . This trial represents an important step in evaluating ifenprodil's potential utility in treating PTSD, particularly in adolescent populations where effective pharmacological interventions remain limited.
Methamphetamine Use Disorder
The absence of effective pharmacological interventions for methamphetamine use disorder has driven exploration of ifenprodil's potential in this area, particularly given its activity on GIRK channels implicated in addiction mechanisms. Researchers conducted a randomized, double-blind, exploratory, dose-ranging, placebo-controlled trial to assess ifenprodil's clinical efficacy for treating methamphetamine use disorder in Japanese patients .
This trial utilized Cerocral fine granules 4% (20 mg ifenprodil tartrate per 0.5 g) as the study medication, administered three times daily. Patients were randomized to three groups using the minimization method, accounting for prognostic factors including sex, DSM-5 diagnostic criteria met, and recent methamphetamine use patterns .
Results confirmed ifenprodil's safety profile, with the highest tested dose demonstrating slight efficacy in treating methamphetamine use disorder. These findings represent a potentially significant advancement in the development of pharmacological interventions for stimulant use disorders, where treatment options remain severely limited .
Preclinical Studies
In vitro research has demonstrated that ifenprodil at 10 μM concentration reduces whole-cell NMDA-evoked currents by approximately 80% in Golgi cells of the rat cerebellum, confirming its potent NMDA receptor antagonistic properties . The compound's selective antagonism of GluN2B-containing NMDA receptors has been extensively utilized to investigate NMDA receptor subtypes, their properties, and their regulation .
These preclinical investigations have provided crucial insights into ifenprodil's mechanisms of action and laid the groundwork for its clinical applications. The compound's well-characterized pharmacological profile and demonstrated efficacy in relevant preclinical models have supported its advancement to clinical trials across multiple indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume